molecular formula C10H9ClF3NO2 B1429056 4-Chloro-3-(trifluoromethyl)-L-phenylalanine CAS No. 63687-03-6

4-Chloro-3-(trifluoromethyl)-L-phenylalanine

Cat. No. B1429056
CAS RN: 63687-03-6
M. Wt: 267.63 g/mol
InChI Key: LHPSDJVDEMVFGM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-3-(trifluoromethyl)-L-phenylalanine” is a chemical compound that belongs to the class of organic compounds known as diarylethers . It’s important to note that the exact description of this compound is not widely available and the information provided might be related to similar compounds .


Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine was synthesized from 4-chloro-7-fluoro-6-nitro-quinazoline and acetonitrile through three steps including phenylamine, nucleophilic substitution reaction, and reduction reaction .

Scientific Research Applications

Pharmaceutical Development

This compound may be involved in the synthesis of pharmaceuticals such as pexidartinib , which has been approved for therapy in advanced hepatocellular carcinoma (primary liver cancer) . The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to improve metabolic stability and bioavailability.

Analgesic Research

Derivatives of similar compounds have been studied for their analgesic potential . The trifluoromethyl group can influence the pharmacophore model, which is crucial in designing compounds with analgesic properties.

Chemical Synthesis

Compounds with the trifluoromethyl group, like “4-Chloro-3-(trifluoromethyl)-L-phenylalanine”, can participate in various chemical syntheses. For example, they may be used in methodologies for synthesizing thiooxazolidinones , which have potential applications in medicinal chemistry.

Safety and Hazards

The safety data sheet for a similar compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for “4-Chloro-3-(trifluoromethyl)-L-phenylalanine” and its derivatives could involve further exploration of their analgesic potential. In a study, different derivatives of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) were synthesized and evaluated for in vivo analgesic potential . Such studies could contribute to the development of new drugs for pain management.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been studied for their analgesic properties . These compounds often target pain receptors and pathways, although the specific targets can vary widely.

Mode of Action

Related compounds have been shown to interact with their targets to alleviate pain They may bind to specific receptors, inhibiting the transmission of pain signals and resulting in analgesic effects

Biochemical Pathways

Related compounds have been shown to affect pain pathways . These pathways involve a variety of biochemical reactions and signaling cascades that ultimately lead to the perception of pain. By interacting with these pathways, 4-Chloro-3-(trifluoromethyl)-L-phenylalanine may potentially alter the perception of pain.

Result of Action

Related compounds have been shown to have potent analgesic efficacy . They may depress peripheral and centrally mediated pain by opioid independent systems

properties

IUPAC Name

(2S)-2-amino-3-[4-chloro-3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c11-7-2-1-5(4-8(15)9(16)17)3-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPSDJVDEMVFGM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80737847
Record name 4-Chloro-3-(trifluoromethyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(trifluoromethyl)-L-phenylalanine

CAS RN

63687-03-6
Record name 4-Chloro-3-(trifluoromethyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-(trifluoromethyl)-L-phenylalanine
Reactant of Route 2
4-Chloro-3-(trifluoromethyl)-L-phenylalanine
Reactant of Route 3
4-Chloro-3-(trifluoromethyl)-L-phenylalanine
Reactant of Route 4
4-Chloro-3-(trifluoromethyl)-L-phenylalanine
Reactant of Route 5
4-Chloro-3-(trifluoromethyl)-L-phenylalanine
Reactant of Route 6
4-Chloro-3-(trifluoromethyl)-L-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.